Compound Description: This potent gamma-secretase inhibitor shows promise for potential use in Alzheimer's disease. It incorporates a substituted hydrocinnamide C-3 side chain and a syn combination of alpha-alkyl or aryl and beta-hydroxy or hydroxymethyl substituents, yielding high potency with an IC50 value of 0.06 nM [].
2. [(3)H]-28 *** Compound Description: This tritiated analog of compound 34** is used in radioligand binding assays, enabling researchers to study the interactions of gamma-secretase inhibitors with their target [].
Compound Description: T-593 is a histamine H2-receptor antagonist with protective effects against acute gastric mucosal injury in rats []. Studies indicate that it works by reducing lipid peroxide levels in the gastric mucosa, likely through its free radical scavenging properties.
Compound Description: S18327 is a potential antipsychotic exhibiting antagonist activity at α1- and α2-adrenergic receptors [, ]. It displays a pharmacological profile similar to clozapine, exhibiting efficacy in models of dopaminergic hyperactivity and glutamatergic hypoactivity. Importantly, S18327 shows potential for a lower risk of extrapyramidal side effects compared to traditional antipsychotics like haloperidol.
Compound Description: GBR 12909 is a potent and selective dopamine transporter (DAT) inhibitor []. Analogs with variations in the piperazine moiety, like the N-methyl- and N-propylphenyl-3,8-diazabicyclo[3.2.1]octane analogs, have been explored for their DAT binding and dopamine reuptake inhibition properties.
Compound Description: This compound is a potent and selective dopamine transporter (DAT) inhibitor, structurally related to GBR 12909, with notable selectivity over the serotonin transporter and reduced affinity for the muscarinic-1 site compared to benztropine [].
Compound Description: TPA023 is a triazolopyridazine acting as a selective agonist at GABAA receptors containing α2 and α3 subunits, while acting as an antagonist at α1 and α5 subtypes []. This selectivity profile translates into potent anxiolytic effects in rodents and primates without causing significant sedation.
Compound Description: Astemizole is a non-sedating H1 antihistamine. Structural analysis reveals a crystal structure with two molecules in the asymmetric unit linked by N—H...N intermolecular hydrogen bonds [].
Compound Description: This compound is a potent and selective serotonin 5-HT2 receptor antagonist. It exhibits significantly higher selectivity for 5-HT2 receptors over dopamine D2 and alpha-1 adrenoceptors compared to its structural analogs [].
Compound Description: SR147778 is a highly potent and selective antagonist for the CB1 receptor []. It displays nanomolar affinity for both rat brain and human CB1 receptors while exhibiting low affinity for CB2 receptors.
Compound Description: DU 125530 is a selective, silent 5-HT1A receptor antagonist currently under clinical development for anxiety and mood disorders []. PET studies indicate it achieves high occupancy of brain 5-HT1A receptors at well-tolerated doses.
Compound Description: This compound was marketed as the synthetic cannabinoid AZ-037, highlighting the issue of mislabeling in research chemicals []. The pyrazole core suggests a bioisosteric replacement for the indazole ring commonly found in synthetic cannabinoids.
Compound Description: This cannabimimetic designer drug possesses a substituted pyrazole skeleton. Its structure was elucidated using various spectroscopic techniques and highlighted the utility of shift prediction programs for compound identification [].
Compound Description: Compound 22 is a potent analgesic, significantly more potent than morphine []. The presence of both cis and trans-3-methyl homologs highlights the importance of stereochemistry in its analgesic activity, with the cis isomer being primarily responsible for the observed effects.
Compound Description: Compound 67 is a potent analgesic belonging to the N-substituted 4-arylamino-4-piperidinecarboxamide class of compounds, demonstrating significant analgesic activity []. Its development highlights the exploration of various substituents on the piperidine ring to optimize analgesic potency.
Compound Description: Compound 82, similar to compounds 22 and 67, represents another example within the same class of potent analgesics, highlighting the significance of this structural scaffold for achieving potent analgesic activity [].
Compound Description: This molecule is a high-affinity sigma receptor ligand. Structural modification studies, including the development of piperazine, homopiperazine, diazabicyclononane, and diazabicyclodecane analogs, have provided insights into the pharmacophore for sigma receptor binding [].
Compound Description: As an analog of compound 1, this molecule exhibits weak sigma receptor interaction, emphasizing the importance of specific nitrogen lone pair orientations for potent sigma receptor binding [].
Compound Description: This compound displays high affinity for sigma receptors (Ki = 0.55 nM) []. Its structure, compared to other analogs in the series, provides insights into the structural features necessary for potent sigma receptor binding.
Compound Description: This compound, also known as 1, represents a high-affinity sigma receptor ligand. Studies on its polyamine analogs revealed distinct binding characteristics at sigma-1 and sigma-2 receptor subtypes []. This distinction supports the hypothesis that sigma-1 and sigma-2 receptors are pharmacologically distinct entities.
Compound Description: This polyamine analog of compound 1, displays moderate affinity for both sigma-1 and sigma-2 receptors [].
Compound Description: This polyamine, structurally similar to compound 8 with a one-carbon atom difference in internitrogen spacing, demonstrates significantly different binding affinity at sigma-1 and sigma-2 receptor subtypes, highlighting the critical role of precise internitrogen spacing for optimal binding and subtype selectivity [].
Compound Description: Compounds 19 and 20 provide valuable insights into the conformational preferences of compound 1 at sigma receptors []. The binding data suggests that constraining the 3,4-dichlorophenyl and N-methyl moieties of 1 into a gauche orientation favors strong binding interactions at sigma receptors.
Compound Description: This compound is a potent and selective NR1/2B NMDA receptor antagonist. It demonstrates good central bioavailability and a reduced side effect profile compared to earlier lead compounds [].
Compound Description: JDTic acts as a potent and selective kappa opioid receptor antagonist. Its development involved extensive structure-activity relationship studies, revealing crucial structural elements for its kappa receptor activity and selectivity. These elements include the 3R,4R stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, the 3R attachment of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group, and the 1S configuration of the isopropyl group [].
Compound Description: This JDTic analog stands out as a potent and highly selective kappa opioid receptor antagonist. Its high selectivity over mu and delta opioid receptors makes it a valuable tool for investigating kappa receptor function [].
Compound Description: This methyl-substituted JDTic analog displays potent kappa opioid receptor antagonism with sub-nanomolar K(e) values []. Its structure-activity relationship contributes to defining areas within the JDTic scaffold that tolerate substitution without significant loss of potency or selectivity.
Compound Description: This JDTic analog, with a methoxy substitution on the phenyl ring, exhibits potent kappa opioid receptor antagonism, demonstrating the feasibility of modifying the aromatic substituent while retaining activity and selectivity [].
Compound Description: This potent kappa opioid receptor antagonist, closely related to compound 3, demonstrates the importance of specific stereochemistry for optimal interaction with the kappa receptor [].
Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (6, SR 121787)
Compound Description: SR 121787 serves as a prodrug that, when metabolized in vivo, generates the active diacid metabolite SR 121566. This active metabolite acts as a potent, long-acting, and orally active non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist [].
4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and the 6-(4-methylphenyl)- Analogue
Compound Description: These compounds highlight the role of weak interactions, like C—H...F and C—H...π, in influencing the crystal packing and, potentially, the solid-state properties of the molecules [].
Compound Description: CPI-1205 is a potent and selective histone methyltransferase EZH2 inhibitor. Currently in Phase I clinical trials, CPI-1205 exhibits promising antitumor effects in preclinical models [].
Compound Description: A-278637 is a novel ATP-sensitive potassium (KATP) channel opener, showcasing effectiveness in reducing urinary bladder contractions. Its high bladder selectivity makes it a promising candidate for treating overactive bladder [, ].
Compound Description: Sertindole is an atypical neuroleptic displaying a profile similar to clozapine []. It exhibits potent dopamine D-2 and serotonin 5-HT2 receptor antagonism without causing significant catalepsy, a common side effect of typical neuroleptics.
Compound Description: This compound serves as a versatile intermediate in synthesizing various S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. These derivatives have shown promising antimicrobial and anti-inflammatory properties [].
Compound Description: Flamprop-methyl is a post-emergence herbicide effective against wild oat (Avena spp.) while exhibiting selectivity in wheat crops []. Its herbicidal activity stems from its metabolic conversion into the biologically active acid metabolite.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.